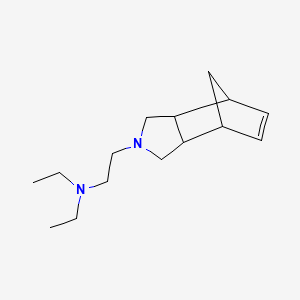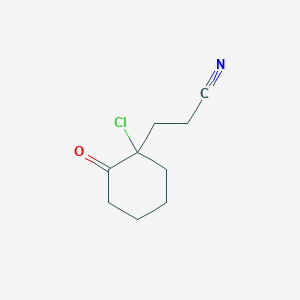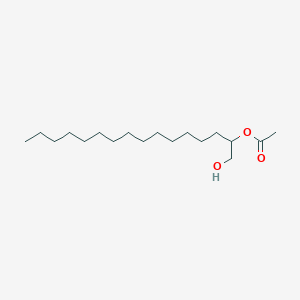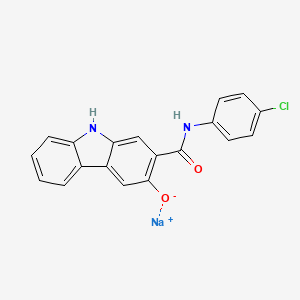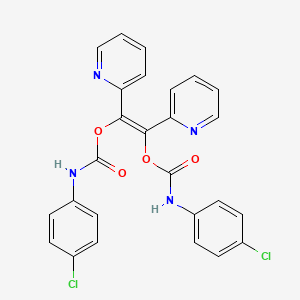
Di(2-pyridyl)vinylene p-chlorocarbanilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Di(2-pyridyl)vinylene p-chlorocarbanilate typically involves the use of di-2-pyridyl carbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is effective for the preparation of various active esters . Another method involves the use of di(2-pyridyl) carbonate and O,O′-di(2-pyridyl) thiocarbonate as dehydrating reagents for the preparation of carboxamides and peptides .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Di(2-pyridyl)vinylene p-chlorocarbanilate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the compound being reacted with.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may produce substituted derivatives.
Scientific Research Applications
Di(2-pyridyl)vinylene p-chlorocarbanilate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Di(2-pyridyl)vinylene p-chlorocarbanilate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in medicinal applications, it may interact with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Di(2-pyridyl)vinylene p-chlorocarbanilate include:
1,3-Di(2-pyridyl)benzenes: These compounds have similar structural features and are used in various applications, including photophysical studies.
Pyridines, Dihydropyridines, and Piperidines: These compounds are widely used in medicinal chemistry and have various therapeutic applications.
Properties
CAS No. |
73622-99-8 |
|---|---|
Molecular Formula |
C26H18Cl2N4O4 |
Molecular Weight |
521.3 g/mol |
IUPAC Name |
[(Z)-2-[(4-chlorophenyl)carbamoyloxy]-1,2-dipyridin-2-ylethenyl] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C26H18Cl2N4O4/c27-17-7-11-19(12-8-17)31-25(33)35-23(21-5-1-3-15-29-21)24(22-6-2-4-16-30-22)36-26(34)32-20-13-9-18(28)10-14-20/h1-16H,(H,31,33)(H,32,34)/b24-23- |
InChI Key |
OMMWYFRCVUWFMG-VHXPQNKSSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=C(\C2=CC=CC=N2)/OC(=O)NC3=CC=C(C=C3)Cl)/OC(=O)NC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=NC(=C1)C(=C(C2=CC=CC=N2)OC(=O)NC3=CC=C(C=C3)Cl)OC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


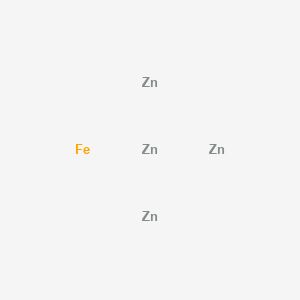
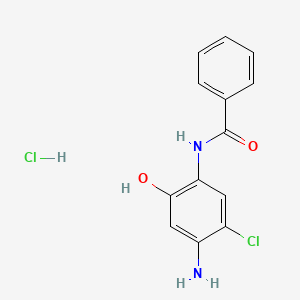
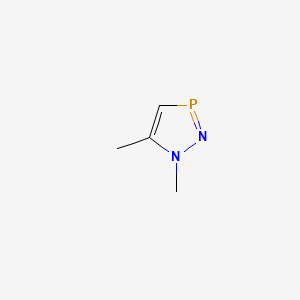
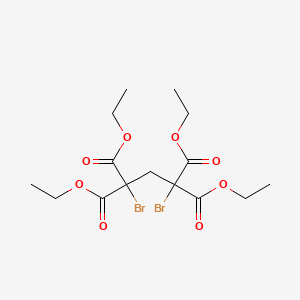
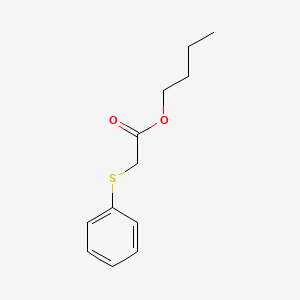

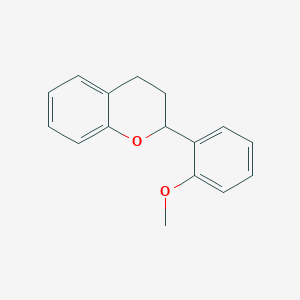
![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)


